

An In-depth Technical Guide to a Key HIV Integrase Inhibitor

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Compound of Interest

Compound Name: *Hiv-IN-8*

Cat. No.: *B12373135*

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Disclaimer: Initial searches for a compound specifically named "**Hiv-IN-8**" did not yield any publicly available information, suggesting this may not be a standard nomenclature or a publicly disclosed compound. Therefore, this guide will focus on a well-characterized and widely studied HIV integrase inhibitor, Dolutegravir, to fulfill the user's request for an in-depth technical guide on a relevant compound for researchers, scientists, and drug development professionals.

Dolutegravir: A Comprehensive Overview

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV/AIDS. It exhibits potent antiviral activity against both wild-type and resistant HIV strains, and it is a cornerstone of modern antiretroviral therapy.

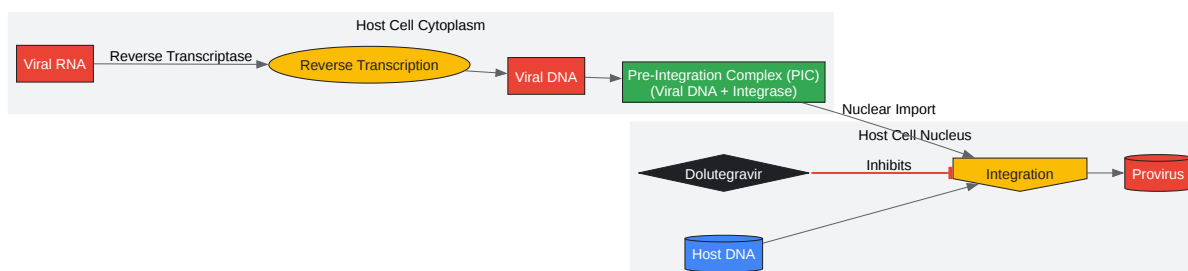
Chemical Structure and Properties

Dolutegravir's chemical structure is characterized by a complex polycyclic system that is crucial for its high-affinity binding to the HIV integrase enzyme.

Property	Value
IUPAC Name	(4R,12aS)-N-[(2,4-difluorophenyl)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide
Molecular Formula	C ₂₀ H ₁₉ F ₂ N ₃ O ₅
Molecular Weight	419.38 g/mol
CAS Number	1051375-16-6
Melting Point	216-218 °C
Solubility	Practically insoluble in water, soluble in some organic solvents.

Mechanism of Action: Inhibition of HIV Integrase

Dolutegravir targets the HIV integrase (IN) enzyme, a critical component for viral replication. The primary mechanism involves the chelation of divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme. This action prevents the crucial step of strand transfer, where the viral DNA is integrated into the host cell's genome.



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Diagram 1: Mechanism of Action of Dolutegravir.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (In Vitro)

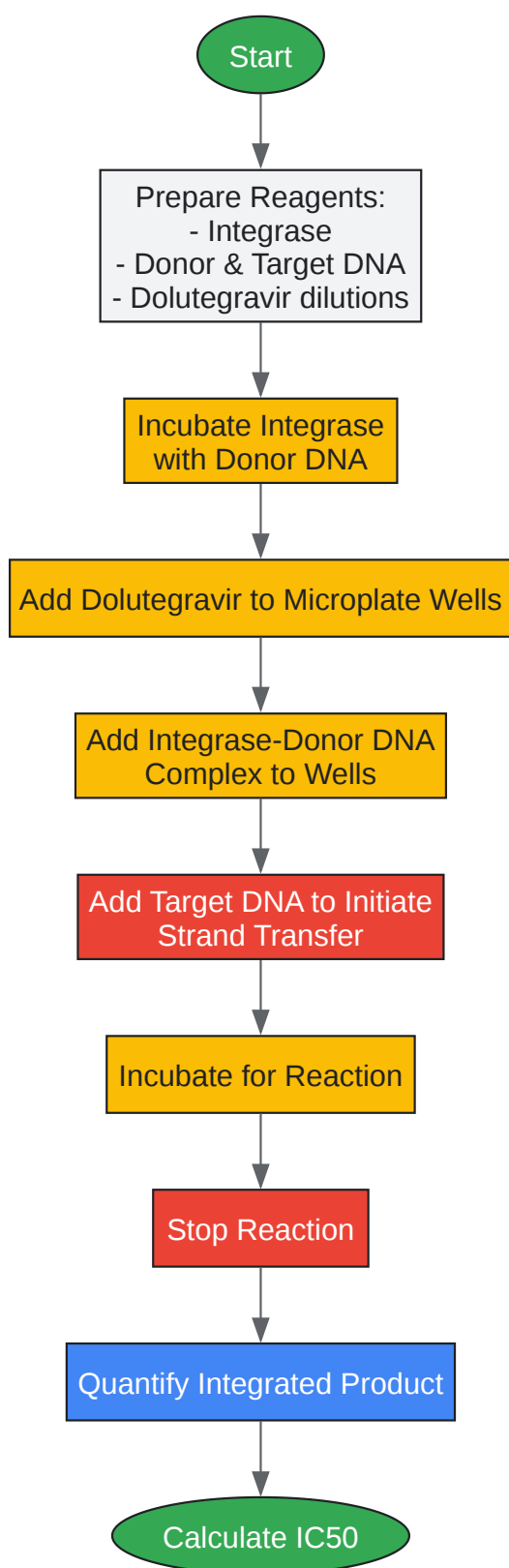
This assay is fundamental to determining the inhibitory activity of compounds like Dolutegravir against the HIV integrase enzyme.

Objective: To measure the IC_{50} (half-maximal inhibitory concentration) of Dolutegravir against the strand transfer activity of recombinant HIV-1 integrase.

Methodology:

- Reagents and Materials:
 - Recombinant HIV-1 Integrase
 - Donor DNA (oligonucleotide mimicking the viral DNA end)

- Target DNA (oligonucleotide mimicking host DNA)
- Dolutegravir (or other test compounds)
- Assay Buffer (containing MnCl_2 or MgCl_2)
- DNA labeling agent (e.g., biotin, fluorescent dye)
- Detection system (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate)
- Procedure:
 - The donor DNA is pre-incubated with the HIV-1 integrase to form a stable complex.
 - Serial dilutions of Dolutegravir are added to the wells of a microplate.
 - The integrase-donor DNA complex is added to the wells containing the test compound.
 - The strand transfer reaction is initiated by the addition of the target DNA.
 - The plate is incubated to allow for the integration of the donor DNA into the target DNA.
 - The reaction is stopped, and the amount of integrated product is quantified using the detection system.
 - The IC_{50} value is calculated by plotting the percentage of inhibition against the log concentration of Dolutegravir.



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Diagram 2: Workflow for HIV-1 Integrase Strand Transfer Assay.

Antiviral Activity Assay in Cell Culture

This assay evaluates the efficacy of Dolutegravir in inhibiting HIV replication in a cellular context.

Objective: To determine the EC_{50} (half-maximal effective concentration) of Dolutegravir in protecting cells from HIV-1 infection.

Methodology:

- Cell Lines and Virus:
 - A susceptible human T-cell line (e.g., MT-4, CEM-GGR)
 - A laboratory-adapted strain of HIV-1
- Procedure:
 - Cells are seeded in a multi-well plate.
 - Serial dilutions of Dolutegravir are added to the cells.
 - A known amount of HIV-1 is added to infect the cells.
 - The plates are incubated for a period that allows for multiple rounds of viral replication.
 - The extent of viral replication is measured. This can be done by:
 - Measuring the activity of viral reverse transcriptase in the culture supernatant.
 - Quantifying the amount of viral p24 antigen in the supernatant using an ELISA.
 - Using a reporter cell line where infection leads to the expression of a measurable protein (e.g., luciferase, GFP).
 - The EC_{50} value is determined by plotting the percentage of viral inhibition against the log concentration of Dolutegravir.

Quantitative Data Summary

Parameter	Dolutegravir	Raltegravir (First-generation INSTI)	Elvitegravir (First-generation INSTI)
IC ₅₀ (Strand Transfer)	2.7 nM	7 nM	7.2 nM
EC ₅₀ (Wild-Type HIV-1)	0.51 nM	2-7 nM	0.7 nM
Protein-Adjusted EC ₅₀	2.1 nM	33 nM	12 nM
Fold Resistance (Y143R mutation)	1.1	>100	>100
Fold Resistance (Q148H + G140S)	3.6	>100	>100

Note: The values presented are approximate and can vary depending on the specific assay conditions and HIV-1 strain used.

Conclusion

Dolutegravir stands out as a highly potent HIV integrase inhibitor with a favorable resistance profile compared to earlier-generation INSTIs. Its mechanism of action, centered on the chelation of metal ions in the integrase active site, effectively halts a critical step in the viral life cycle. The experimental protocols outlined provide a foundational understanding of how the efficacy of such compounds is determined, from enzymatic activity to cellular antiviral effect. This in-depth technical overview provides a solid basis for researchers and professionals in the field of HIV drug development.

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References

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